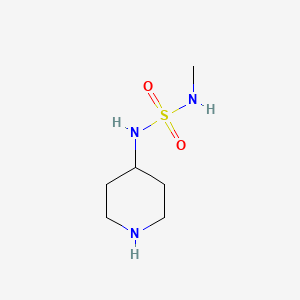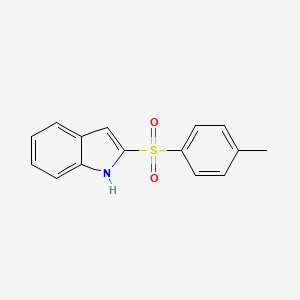![molecular formula C13H18N2 B1365294 8-Benzyl-3,8-diazabicyclo[3.2.1]octane CAS No. 93428-56-9](/img/structure/B1365294.png)
8-Benzyl-3,8-diazabicyclo[3.2.1]octane
概要
説明
8-Benzyl-3,8-diazabicyclo[3.2.1]octane is a chemical compound with the IUPAC name (1R,5S)-8-benzyl-3,8-diazabicyclo[3.2.1]octane1. It is a solid substance with a molecular weight of 202.31.
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane, is a key component in the synthesis of tropane alkaloids2. The synthesis process often involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold2.
Molecular Structure Analysis
The molecular structure of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane is represented by the InChI code 1S/C13H18N2/c1-2-4-11(5-3-1)10-15-12-6-7-13(15)9-14-8-12/h1-5,12-14H,6-10H21. This indicates that the molecule consists of 13 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms1.
Chemical Reactions Analysis
While specific chemical reactions involving 8-Benzyl-3,8-diazabicyclo[3.2.1]octane are not readily available, it’s worth noting that the 8-azabicyclo[3.2.1]octane scaffold is a key component in the synthesis of tropane alkaloids2. This suggests that the compound may participate in similar chemical reactions.
Physical And Chemical Properties Analysis
8-Benzyl-3,8-diazabicyclo[3.2.1]octane is a solid substance1. It has a molecular weight of 202.31 and is stored at room temperature1. The compound has a purity of 95%1.科学的研究の応用
1. Synthesis of Tropane Alkaloids
- Summary of Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application : The approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes : This method has been successful in the synthesis of tropane alkaloids .
2. Synthesis of Bicyclo[3.2.1]octane Systems
- Summary of Application : The commercially available monoterpene carvone has been efficiently converted into the tricyclo[3.2.1.02.7]octane and bicyclo[3.2.1]octane systems characteristic of some biologically active compounds .
- Methods of Application : The sequence used for this transformation involves as key features an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
- Results or Outcomes : This method has been successful in the synthesis of enantiopure bicyclo[3.2.1]octane systems .
3. Analogues of Ambasilide
- Summary of Application : 8-Benzyl-3,8-diazabicyclo[3.2.1]octane derivatives have been studied as analogues of ambasilide, a Class III antiarrhythmic agent .
4. Nematicidal Activity
- Summary of Application : 8-Benzyl-3,8-diazabicyclo[3.2.1]octane derivatives have been synthesized and tested for nematicidal activity .
- Methods of Application : The synthesis involves a solution of compound 4a – d in CH2Cl2 (10 ml) being added dropwise to a solution of compound 3 (2.26 g, 10 mmol) and Et3N (3.03 g, 30 mmol) in CH2Cl2 (30 ml) at 0°C .
5. Synthesis of Ambasilide Analogues
- Summary of Application : 8-Benzyl-3,8-diazabicyclo[3.2.1]octane derivatives have been studied as analogues of ambasilide, a Class III antiarrhythmic agent .
6. Nematicidal Activity
- Summary of Application : 8-Benzyl-3,8-diazabicyclo[3.2.1]octane derivatives have been synthesized and tested for nematicidal activity .
- Methods of Application : The synthesis involves a solution of compound 4a – d in CH2Cl2 (10 ml) being added dropwise to a solution of compound 3 (2.26 g, 10 mmol) and Et3N (3.03 g, 30 mmol) in CH2Cl2 (30 ml) at 0°C .
Safety And Hazards
The compound is associated with several hazard statements including H315, H319, and H3351. These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection1.
将来の方向性
The 8-azabicyclo[3.2.1]octane
特性
IUPAC Name |
8-benzyl-3,8-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15-12-6-7-13(15)9-14-8-12/h1-5,12-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCFTYDLIJTKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477194 | |
| Record name | 8-Benzyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-3,8-diazabicyclo[3.2.1]octane | |
CAS RN |
93428-56-9 | |
| Record name | 8-Benzyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-benzyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

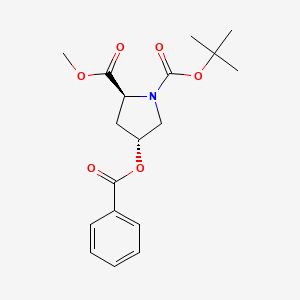
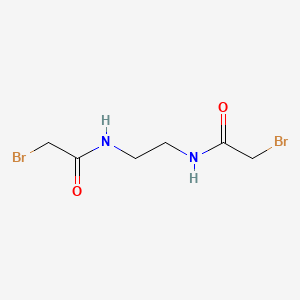
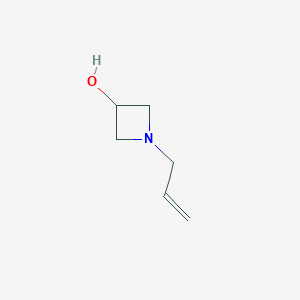
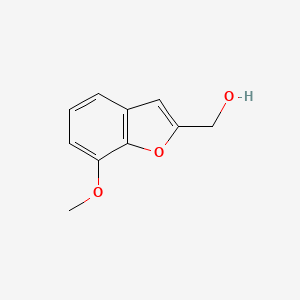
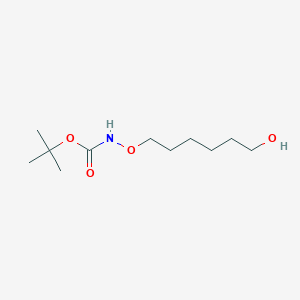
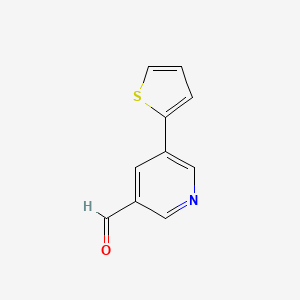
![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide](/img/structure/B1365226.png)
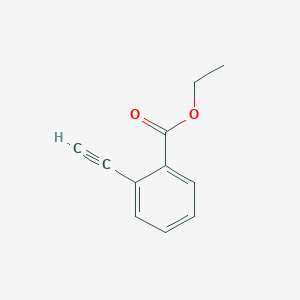
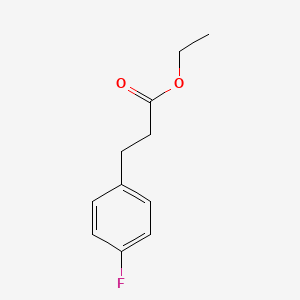
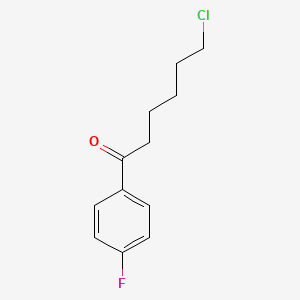
![1-[(2-Ethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1365232.png)
![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1365240.png)
